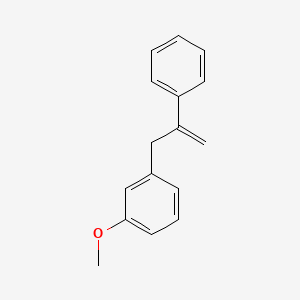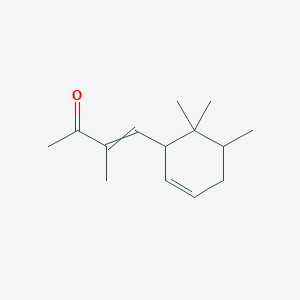
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized by the condensation of citral with methyl ethyl ketone, controlling the ratio between the n- and iso-forms. The methyl pseudo-ionone obtained is then subjected to ring closure using strong alkali and high temperature, favoring the formation of the normal α- and β-methylionones . Alternatively, quaternary ammonium base can be used to favor the formation of wo-forms .
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications. The use of advanced catalytic processes and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves binding to specific molecular targets and pathways:
Binding to ERR-alpha Response Element (ERRE): The compound binds to an ERR-alpha response element containing a single consensus half-site, 5’-TNAAGGTCA-3’, which may regulate the expression of genes involved in energy metabolism.
Regulation of MCAD Promoter: It can bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1, acting as an important regulator of the MCAD promoter.
Interaction with Lactoferrin Gene Promoter: The compound binds to the C1 region of the lactoferrin gene promoter, potentially influencing lactoferrin expression.
Comparison with Similar Compounds
Similar Compounds
- α-Cetone
- Isomethyl-α-ionone
- 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
Uniqueness
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one stands out due to its specific fragrance profile and its ability to bind to various response elements, influencing gene expression and energy metabolism
Properties
CAS No. |
92072-25-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)9-13-8-6-7-11(2)14(13,4)5/h6,8-9,11,13H,7H2,1-5H3 |
InChI Key |
QZHQBNKZANXFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(C1(C)C)C=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


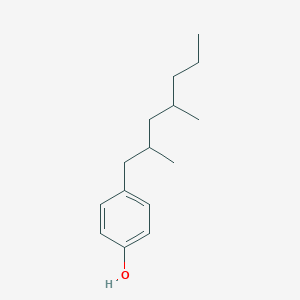
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
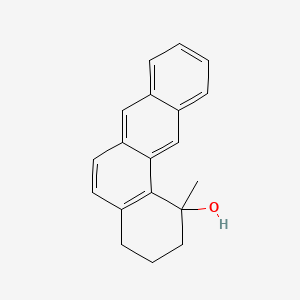
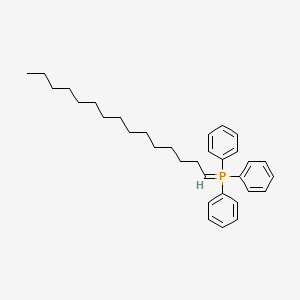
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
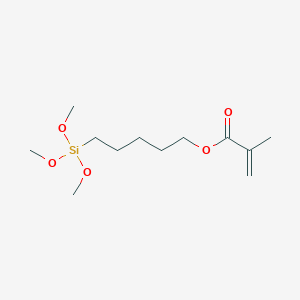
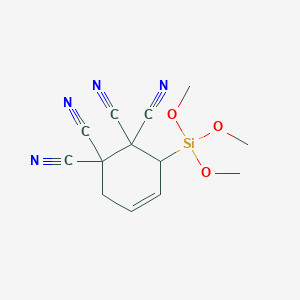
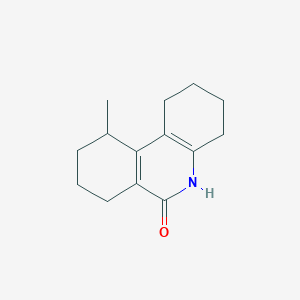
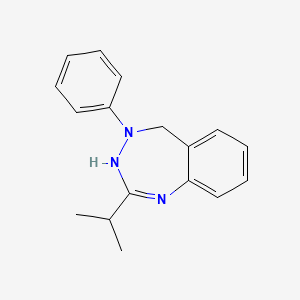
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
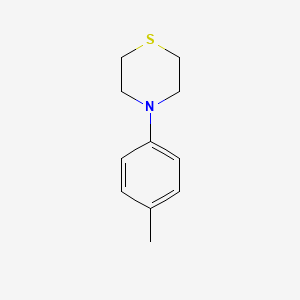
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)

